molecular formula C7H4BrClFNO B13127281 4-Bromo-2-chloro-6-fluorobenzamide

4-Bromo-2-chloro-6-fluorobenzamide

Cat. No.: B13127281
M. Wt: 252.47 g/mol
InChI Key: YARSZXCAGHWGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-6-fluorobenzamide is an organic compound with the molecular formula C7H4BrClFNO. It is a substituted benzamide, featuring bromine, chlorine, and fluorine atoms attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzamide derivative, followed by further substitution reactions to introduce the bromine, chlorine, and fluorine atoms. Specific reaction conditions, such as the use of N-bromosuccinimide for bromination and appropriate solvents and catalysts, are crucial for achieving high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-chloro-6-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-fluorobenzamide is unique due to the specific combination and positions of the bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H4BrClFNO

Molecular Weight

252.47 g/mol

IUPAC Name

4-bromo-2-chloro-6-fluorobenzamide

InChI

InChI=1S/C7H4BrClFNO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)

InChI Key

YARSZXCAGHWGBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.